
1-Chlorohept-2-EN-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorohept-2-EN-4-one is an organic compound characterized by a chlorine atom attached to the first carbon of a heptene chain with a double bond between the second and third carbons and a ketone group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorohept-2-EN-4-one can be synthesized through several methods. One common approach involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper (I) iodide and tetrabutylammonium bromide . This reaction typically requires dimethylacetamide as a solvent and potassium carbonate as a base. The reaction proceeds with high regio- and stereoselectivity, retaining the initial E configuration of the chlorovinyl fragment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-Chlorohept-2-EN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chlorohept-2-EN-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of agrochemicals, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chlorohept-2-EN-4-one involves its interaction with molecular targets through its functional groups. The chlorine atom and the double bond can participate in electrophilic and nucleophilic reactions, respectively. The ketone group can form hydrogen bonds and interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Chlorohept-2-EN-4-yne: Similar structure but with a triple bond instead of a double bond.
1-Bromohept-2-EN-4-one: Similar structure but with a bromine atom instead of chlorine.
Hept-2-EN-4-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
1-Chlorohept-2-EN-4-one is unique due to the presence of both a chlorine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for developing new compounds with desired properties.
Properties
CAS No. |
61170-83-0 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-chlorohept-2-en-4-one |
InChI |
InChI=1S/C7H11ClO/c1-2-4-7(9)5-3-6-8/h3,5H,2,4,6H2,1H3 |
InChI Key |
NGCJNNAHNGBUPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


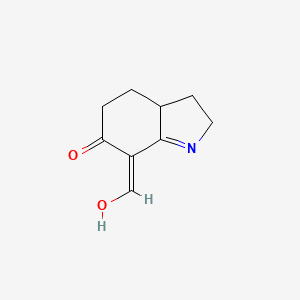



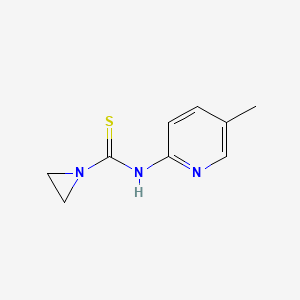
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
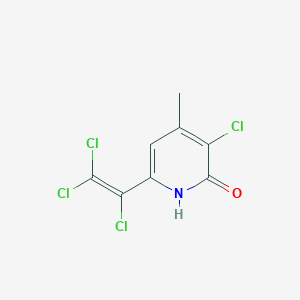
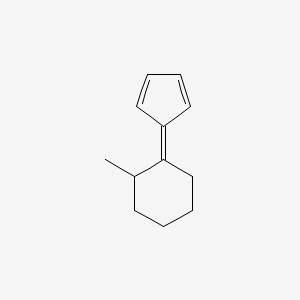

![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
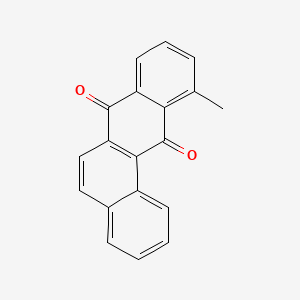

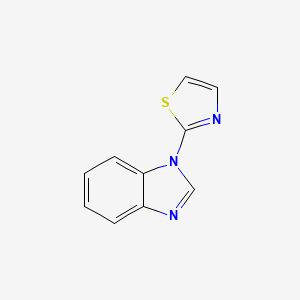
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
